Cas no 1489907-45-0 (tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate)
tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate
- tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate
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- MDL: MFCD30802682
- Inchi: 1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)11-9(15)5-4-6-10(11)16/h4-6,19H,7-8H2,1-3H3
- InChI Key: HYIWQNHNBQIMNM-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC(C2=C(F)C=CC=C2F)(O)C1
tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM534955-100mg |
tert-Butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate |
1489907-45-0 | 95%+ | 100mg |
$267 | 2023-02-02 | |
| Chemenu | CM534955-250mg |
tert-Butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate |
1489907-45-0 | 95%+ | 250mg |
$444 | 2023-02-02 | |
| Chemenu | CM534955-1g |
tert-Butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate |
1489907-45-0 | 95%+ | 1g |
$888 | 2023-02-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127660-500mg |
tert-Butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate |
1489907-45-0 | 98% | 500mg |
¥4189 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127660-1g |
tert-Butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate |
1489907-45-0 | 98% | 1g |
¥4539 | 2023-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1533-500MG |
tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate |
1489907-45-0 | 95% | 500MG |
¥ 2,560.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1533-1G |
tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate |
1489907-45-0 | 95% | 1g |
¥ 3,201.00 | 2023-04-03 | |
| Enamine | EN300-3376324-0.05g |
tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate |
1489907-45-0 | 95.0% | 0.05g |
$683.0 | 2025-03-18 | |
| Enamine | EN300-3376324-0.1g |
tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate |
1489907-45-0 | 95.0% | 0.1g |
$715.0 | 2025-03-18 | |
| Enamine | EN300-3376324-0.25g |
tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate |
1489907-45-0 | 95.0% | 0.25g |
$748.0 | 2025-03-18 |
tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate
tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate: A Comprehensive Overview
The compound tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate, identified by the CAS number 1489907-45-0, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of azetidines, which are four-membered ring structures with one nitrogen atom. The presence of a tert-butyl group and a hydroxyl group further enhances its chemical versatility, making it a valuable substrate for synthetic chemistry and drug discovery.
Recent studies have highlighted the importance of azetidine derivatives in medicinal chemistry due to their unique pharmacokinetic properties and ability to act as bioisosteres for other heterocyclic compounds. The tert-butyl substituent in this compound contributes to its lipophilicity, which is crucial for improving drug absorption and bioavailability. Additionally, the 2,6-difluorophenyl group introduces electronic effects that can modulate the compound's reactivity and selectivity in biological systems.
The synthesis of tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate involves a multi-step process that typically begins with the preparation of the azetidine ring. This is often achieved through ring-closing reactions or via the use of azetidine precursors. The subsequent introduction of the tert-butyl and hydroxyl groups requires precise control over reaction conditions to ensure high yields and product purity. Researchers have explored various methodologies, including nucleophilic substitution and esterification reactions, to optimize the synthesis of this compound.
In terms of pharmacological applications, this compound has shown promise in preclinical studies as a potential lead molecule for anti-inflammatory and antiviral agents. Its ability to inhibit key enzymes involved in inflammatory pathways makes it a candidate for further development in treating conditions such as arthritis and neurodegenerative diseases. Moreover, its antiviral properties have been investigated in the context of emerging viral threats, highlighting its potential role in antiviral drug design.
The structural features of tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate also make it an attractive scaffold for combinatorial chemistry. By modifying the substituents on the azetidine ring or altering the tert-butyl group, chemists can generate a library of related compounds with diverse biological activities. This approach has been widely adopted in drug discovery programs to accelerate the identification of lead compounds with desired therapeutic profiles.
From an analytical standpoint, the characterization of this compound relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into the compound's molecular structure and purity, ensuring its suitability for downstream applications. Additionally, computational modeling tools have been employed to predict the compound's interactions with biological targets, aiding in rational drug design efforts.
In conclusion, tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate, CAS number 1489907-45-0, represents a significant advancement in organic synthesis and medicinal chemistry. Its unique structural features and promising pharmacological properties position it as a valuable tool for researchers in both academic and industrial settings. As ongoing studies continue to uncover new applications for this compound, its role in drug development is expected to grow significantly.
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